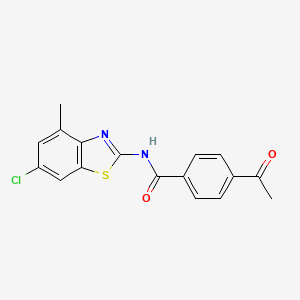
4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point, boiling point, and solubility can be determined experimentally. The IR, NMR, and mass spectrometry data provide information about the functional groups and molecular weight of the compound .
Aplicaciones Científicas De Investigación
Antitumor Applications
Benzothiazoles, including derivatives similar to 4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, have shown potent and selective antitumor activity against various cancer cell lines. The mechanism of action appears to involve metabolism playing a central role, with N-acetylation and oxidation being the main metabolic transformations. Specifically, studies have demonstrated that N-acetyl derivatives of arylamines retain selective antitumor activity, highlighting the importance of the acetyl group in enhancing the compound's efficacy against cancer cells (Chua et al., 1999).
Anticancer Evaluation
Further investigations into benzothiazole derivatives have led to the synthesis and characterization of compounds with significant anticancer properties. These studies have focused on evaluating the anticancer efficacy of various benzothiazole derivatives, including those similar to this compound, across different cancer cell lines. The results have shown promising anticancer activities, suggesting the potential of these compounds as therapeutic agents (Salahuddin et al., 2014).
Antibacterial Studies
Research into benzothiazole derivatives has also explored their antibacterial properties. One study synthesized and characterized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, finding them to exhibit significant antibacterial activity against various bacterial strains. This highlights the compound's potential application in developing new antibacterial agents (Obasi et al., 2017).
MR Contrast Agent Development
In the field of medical imaging, benzothiazole derivatives have been explored for their potential as magnetic resonance (MR) contrast agents. The synthesis of specific Gd-based MR contrast agents that target brain regions demonstrates the applicability of benzothiazole compounds in enhancing MR imaging, offering a pathway to more precise and detailed brain imaging techniques (Saini et al., 2013).
Anti-Tubercular Scaffold Development
The synthesis of benzothiazole derivatives for use as anti-tubercular agents has been reported, with compounds showing promising in vitro activity against Mycobacterium tuberculosis. This research underscores the potential of benzothiazole derivatives in treating tuberculosis, addressing the need for new and effective anti-tubercular drugs (Nimbalkar et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Benzothiazole derivatives, like “4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide”, are often studied for their potential anti-inflammatory and analgesic activities . They may act on cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process.
Propiedades
IUPAC Name |
4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-9-7-13(18)8-14-15(9)19-17(23-14)20-16(22)12-5-3-11(4-6-12)10(2)21/h3-8H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUCWANXYCSELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B2617855.png)
![4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2617857.png)

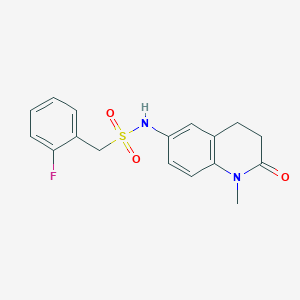
![1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2617860.png)
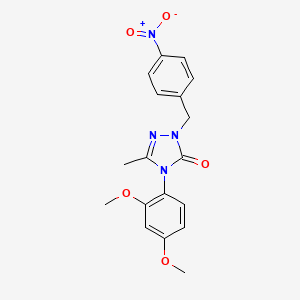

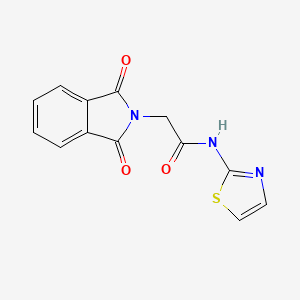


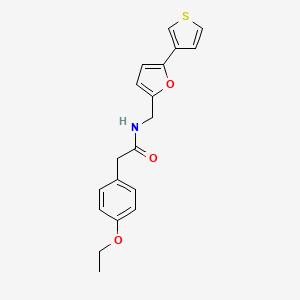
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)propanoate](/img/structure/B2617869.png)
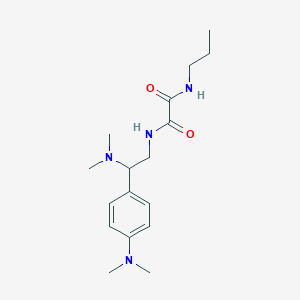
![N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2617874.png)
